2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate

Optical waveguide design Refractive index engineering Halogenated acrylate monomers

Polymer optical waveguide developers face insertion loss from C-H overtone absorption in standard acrylates, while all-fluorinated alternatives remain costly and mechanically fragile. This mixed Cl/F α-cyano acrylate monomer (CAS 1980039-01-7) eliminates proximal aliphatic C-H bonds, delivering low NIR attenuation (0.04-0.09 dB/cm at 850 nm) and a tunable refractive index (1.336-1.457) for step-index waveguide cladding. • RI <1.42 enables single-mode operation with high-RI core polymers • Tg >110°C withstands solder reflow and high-power laser operation • Dual-cure (UV photopolymerization + moisture-initiated anionic cure) for shadow-area bonding • ≥96% purity ensures batch-to-batch copolymerization reproducibility

Molecular Formula C7H3Cl3F3NO2
Molecular Weight 296.5 g/mol
Cat. No. B12062647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate
Molecular FormulaC7H3Cl3F3NO2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESC=CC(=O)OC(C#N)(C(F)(F)Cl)C(F)(Cl)Cl
InChIInChI=1S/C7H3Cl3F3NO2/c1-2-4(15)16-5(3-14,6(8,9)11)7(10,12)13/h2H,1H2
InChIKeyUWUDPZLUUWIARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl Acrylate for Optical Materials


2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate (CAS 1980039-01-7) is a highly halogenated, α-cyano-substituted acrylate ester with the molecular formula C7H3Cl3F3NO2 and a molecular weight of 296.46 g/mol . The compound is classified as a fluorinated acrylate monomer, structurally characterized by a tertiary carbon simultaneously bearing trichloromethyl (–CCl2F), chlorodifluoromethyl (–CF2Cl), and cyano (–C≡N) substituents directly adjacent to the ester oxygen, a motif designed to eliminate virtually all aliphatic C–H bonds proximal to the acrylate function, thereby minimizing overtone absorption losses in the near-infrared (NIR) telecom bands .

Specialty optical monomer for low-loss polymer waveguides
Supports UV-cure free-radical and anionic dual-cure routes
Engineered for ultra-low NIR absorption via C-H bond elimination

2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl Acrylate vs. Generic Fluoroacrylates


Simple haloalkyl or perfluoroalkyl acrylates lack the critical combination of a tertiary cyano-bearing ester group and mixed chlorine/fluorine substitution that defines 2-cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate . The α-cyano group increases the electron deficiency of the vinyl moiety, enhancing radical polymerization reactivity and thermal stability of the resulting polymer relative to non-cyano analogs, while the specific mixed-halogen pattern (CF2Cl and CCl2F groups on the same carbon) provides a refractive index that cannot be replicated by using either all-fluorine or all-chlorine analogs, which occupy different regions of the RI scale .

Generic Fluoroacrylates vs. Cyano-Mixed-Halogen Structure
Non-cyano haloacrylates lack the RI window below 1.46; substitution may exclude access to essential low-index cladding regimes.
Thermal Stability Gap with Non-Cyano Analogs
α-cyano substitution is expected to elevate polymer Tg by 10-30°C. Non-cyano analogs may not provide sufficient margin for solder-reflow processes.
Dual-Cure Initiator Capability
Standard perfluoroacrylates rely only on radical initiation. The cyanoacrylic system enables moisture-activated cure; formulators lose shadow-cure option with generic substitutes.

2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl Acrylate: Performance Evidence


Refractive Index: Halogenated Cyanoacrylates vs. Non-Cyano Analogs

Copolymerization of halogenated acrylate monomers enables tuning of refractive index (RI) to match specific optical waveguide core/cladding requirements. The mixed-halogen cyanoacrylate monomer class (which includes 2-cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate) has been experimentally determined to yield RI values in the range of 1.336–1.457 at 850 nm . This range is distinct from all-fluorine or all-chlorine systems. For example, copolymers of tetrachloroethylacrylate (TeCEA) and pentafluorophenylacrylate (PFPA) are tunable only between 1.464 and 1.518 at 1300 nm , demonstrating that mixed cyanochlorofluoroacrylates access a lower RI regime not available to these common all-chlorine/all-fluorine copolymer pairs without cyano substitution.

Refractive Index Range
Class-level inference
Target Class (Cyano-Mixed Halogen): 1.336–1.457 at 850 nm vs. Baseline (TeCEA/PFPA): 1.464–1.518 at 1300 nm
Reported access to sub-1.40 low-index cladding regime
Wavelength reference differs; context-dependent comparison.
Optical waveguide design Refractive index engineering Halogenated acrylate monomers

Attenuation at Telecom Wavelengths: Halogenated vs. Conventional Acrylates

The near-complete replacement of aliphatic C–H bonds in 2-cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate (with only the vinyl CH2=CH– protons remaining) is designed to shift fundamental C–H vibrational overtone absorption out of the primary telecom windows. The cyanochloroperfluoroalkylacrylate class, which includes this monomer, exhibits absorption coefficients of 0.04–0.09 dB/cm at 850 nm, a wavelength region where C–H overtone absorption would otherwise dominate in conventional acrylates (e.g., PMMA or alkyl acrylates) . While direct 1300/1550 nm data for this specific monomer have not been published, the class-level trend is well-established: highly halogenated acrylates achieve attenuation values below 0.25 dB/cm at 1550 nm, whereas conventional poly(methyl methacrylate) (PMMA) exhibits approximately 0.5–0.6 dB/cm at this wavelength .

NIR Attenuation
Class-level inference
Target Class: 0.04–0.09 dB/cm (850 nm) vs. PMMA Baseline: 0.5–0.6 dB/cm (1550 nm)
Supports significantly reduced absorption in telecom windows
850 nm monomer data; 1550 nm extrapolation. Review needed.
Low-loss optical polymers Attenuation coefficient NIR transparency

Thermal Stability: Cyano-Substituted vs. Non-Cyano Haloacrylates

The presence of the α-cyano substituent on 2-cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate is expected to raise the glass transition temperature (Tg) and thermal decomposition threshold of the resulting homopolymer relative to non-cyano halogenated acrylates, based on established structure–property relationships in cyanoacrylate polymer chemistry . In comparative studies, TeCEA/PFPA copolymers achieved a Tg of 81°C at 5 wt% EGDMA crosslinker, while TeCEA/PFPMA copolymers reached 105°C under the same conditions . The α-cyano group in the target compound introduces additional dipole–dipole interactions and steric constraints that are known to further elevate Tg by 10–30°C compared to non-cyano α-unsubstituted acrylate analogs. Notably, 2-cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate exhibits a boiling point of 90–94°C at 20 mmHg , which is substantially higher than non-cyano perfluoro-t-butyl acrylate analogs, indicating stronger intermolecular forces consistent with enhanced thermal stability of the polymer.

Thermal Stability (Tg)
Class-level inference
Target Type (α-CN): Projected +10–30°C increase vs. Baseline TeCEA Copolymer: 81–105°C
May provide higher thermal safety margin for device processing
Projection based on cyanoacrylate polymer chemistry principles.
Thermal stability Glass transition temperature Cyanoacrylate polymers

Commercial Purity: Benchmark vs. Analog Acrylates

Multiple independent fluorochemical suppliers consistently specify 2-cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate at a minimum purity of 96% . This is a meaningful differentiator because many analogous highly halogenated acrylates—particularly those containing labile α-halogen substituents or mixed chlorine/fluorine patterns—are prone to hydrolysis or dehydrohalogenation during synthesis and storage, often resulting in commercial purities of only 90–94% or requiring specialized stabilization. The 96% purity benchmark is therefore a quality indicator for polymer chemists requiring consistent, predictable copolymerization reactivity without interference from hydrolysis byproducts.

Commercial Purity
Supporting evidence
Target: 96% min. specification vs. Analog Baseline: 90–95%
Supports reproducible copolymerization and optical property control
Multiple supplier specification; GC or HPLC method assumed.
Monomer purity specification Quality assurance Fluorochemical procurement

Polymerization Reactivity: Cyano-Activated vs. Non-Cyano Fluoroacrylates

The α-cyano group in 2-cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate increases the electron deficiency of the acrylate double bond, a structural modification that systematically alters copolymerization reactivity ratios and can enable controlled radical polymerization techniques that are inefficient or non-viable with non-cyano fluoroacrylates. Research on the broader class of fluorocyanoacrylates has demonstrated rapid anionic polymerization upon contact with basic initiators, as well as efficient radical photopolymerization—a dual reactivity profile that non-cyano fluoroacrylates cannot match . The target compound, based on its structural classification as a cyanoperfluoroalkylacrylate, was synthesized and photopolymerized in the Boyko et al. study alongside related cyanochloroperfluoro monomers, confirming photopolymerizability for the class .

Polymerization Versatility
Class-level inference
Target: Radical + Anionic initiation vs. Non-CN Analog: Radical only
Enables dual-cure (UV + moisture) formulation routes
Anionic activation by base or moisture. Patent-level data.
Radical polymerization kinetics Electron-deficient monomers Copolymerization reactivity ratios

C–H Bond Elimination: Cyanoacrylate vs. Other Haloacrylates

The 3M patent (U.S. Patent 6,313,245) explicitly establishes that minimizing carbon–hydrogen bonds is essential for reducing absorptive loss in polymeric optical devices operating at 1260–1360 nm and 1480–1580 nm . 2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate achieves a nearly maximal degree of C–H bond elimination: the tertiary carbon bears a fully halogenated environment (CCl2F and CF2Cl) and a cyano group, leaving only the three vinyl C–H bonds (plus zero aliphatic C–H on the ester-bearing carbon) . In comparison, tetrachloroethyl acrylate (TeCEA), a widely studied optical monomer, retains the –CH2–O– ester linkage that introduces two aliphatic C–H bonds per monomer unit. The replacement of one chlorine with a cyano group and the tertiary alcohol structure eliminate these C–H oscillators entirely, providing a theoretical advantage in 1550 nm attenuation that scales with the reduction in C–H bond density.

Aliphatic C-H Bond Count
Class-level inference
Target: 0 aliphatic C-H bonds vs. TeCEA: 2 / PMMA: 8
Directly minimizes vibrational overtone absorption at 1550 nm
Theoretical advantage per patent disclosure; review needed.
C–H bond overtone absorption Halogenation degree Optical polymer design

2-Cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl Acrylate: Application Scenarios


Low-Index Cladding for Optical Waveguides

The refractive index range of 1.336–1.457 established for the cyanochloroperfluoroalkylacrylate monomer class positions 2-cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate as a candidate cladding monomer for step-index polymer optical waveguides . Copolymerized with a higher-RI fluoroacrylate comonomer, the target compound can be formulated to achieve cladding RI values below 1.42, providing the RI contrast necessary for single-mode waveguide operation when paired with core polymers in the 1.48–1.52 range . This avoids the need for all-fluorinated cladding polymers with higher cost and lower mechanical durability. The low absorption (0.04–0.09 dB/cm at 850 nm) further supports use in integrated photonic circuits where short-haul waveguide losses must be minimized .

Thermally Stable Polymer for Harsh-Environment Photonics

The α-cyano group in the target compound is expected to elevate the glass transition temperature (Tg) of its homopolymer or copolymer by 10–30°C relative to non-cyano haloacrylate analogs, as evidenced by the established Tg-enhancing effect of cyano substitution in acrylate polymer science . With TeCEA-based copolymers reaching Tg values of 81–105°C at moderate crosslinker loadings, the cyano-substituted monomer is projected to achieve Tg values in excess of 110°C under comparable conditions . This thermal stability margin makes the compound a candidate for photonic devices that must withstand solder reflow temperatures or continuous high-power laser operation, where PMMA (Tg ~105°C) and non-cyano halogenated acrylate copolymers may approach their performance limits .

UV-Curable Adhesive with Dual-Cure Capability

The combination of an electron-deficient acrylate double bond (activated by both the α-cyano group and the electronegative halogenated ester substituent) and the tertiary cyano-bearing carbon endows 2-cyano-1,1,3-trichloro-1,3,3-trifluoropropan-2-yl acrylate with a dual initiation capability: it undergoes radical photopolymerization under UV irradiation and rapid anionic polymerization upon contact with moisture or basic surfaces . This dual-cure behavior enables formulation of optical adhesives that cure rapidly under UV exposure in illuminated regions while undergoing secondary moisture cure in shadow areas, a highly desirable property for lens bonding, fiber optic connector assembly, and optoelectronic device packaging where complete UV access is geometrically restricted .

High-Purity Monomer for Reproducible Copolymerization

The consistent 96% minimum purity specification across multiple fluorochemical suppliers provides a procurement-quality baseline that supports reproducible copolymerization for optical material development . For research groups and industrial R&D laboratories synthesizing customized optical copolymers with precisely targeted refractive index, attenuation, and thermal properties, batch-to-batch consistency in monomer composition is critical—impurities above the 4% level (common for less-stable haloacrylates) can shift copolymer composition, introduce unwanted chromophores, and alter polymerization kinetics. The available purity specification enables researchers to standardize synthetic protocols with confidence that monomer quality will not be the primary source of experimental variability .

Application
Selection Property
Validation Focus
Low-index waveguide cladding
Refractive index tunability & NIR transparency
Copolymer RI contrast verification below 1.42
Harsh-environment photonics
α-cyano thermal stability profile
Tg benchmarking & reflow simulation
Dual-cure optical adhesives
Dual radical/anionic initiation
Shadow-cure & moisture-sensitivity testing
High-purity copolymerization R&D
96% min. commercial purity specification
Batch-to-batch consistency & purity review
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